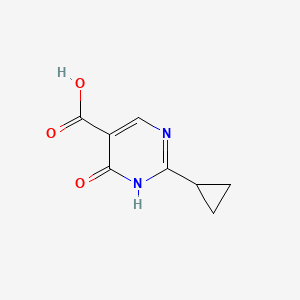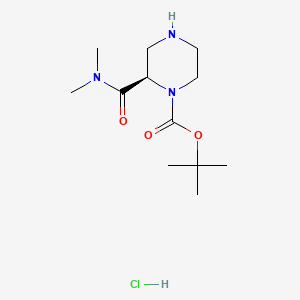
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile, also known as PPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. PPCC is a pyridine derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has been the subject of extensive scientific research due to its potential therapeutic properties. (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has also been found to exhibit antitumor properties by inducing apoptosis in cancer cells. Additionally, (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has been found to exhibit antimicrobial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has been found to reduce inflammation and pain in animal models of arthritis and colitis. (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has also been found to inhibit the growth of cancer cells in animal models of breast cancer and lung cancer. Additionally, (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has been found to inhibit the growth of bacteria and fungi in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has several advantages for lab experiments, including its broad range of biological activities and its potential therapeutic applications. However, there are also several limitations to using (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile in lab experiments, including its complex synthesis method and the need for specialized laboratory equipment. Additionally, the potential side effects and toxicity of (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile have not been fully studied, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile. One area of research is the development of new synthetic methods for (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile that are more efficient and cost-effective. Another area of research is the study of the potential side effects and toxicity of (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanism of action of (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile and its potential therapeutic applications in various diseases and conditions.
Synthesemethoden
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile can be synthesized through a multistep process involving the reaction of pyridine-3-carboxaldehyde with pyrrolidine and potassium cyanide. The resulting product is then purified through column chromatography to obtain pure (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile. The synthesis of (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile is a complex process that requires expertise in organic chemistry and specialized laboratory equipment.
Eigenschaften
CAS-Nummer |
1213447-26-7 |
|---|---|
Produktname |
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile |
Molekularformel |
C10H11N3 |
Molekulargewicht |
173.219 |
IUPAC-Name |
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2/t9-/m0/s1 |
InChI-Schlüssel |
JWKZHLQOGHDSTJ-VIFPVBQESA-N |
SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



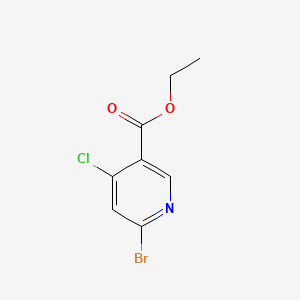
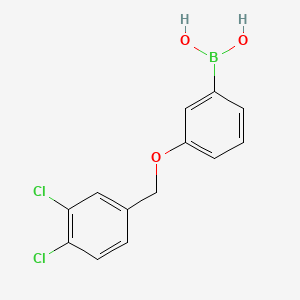
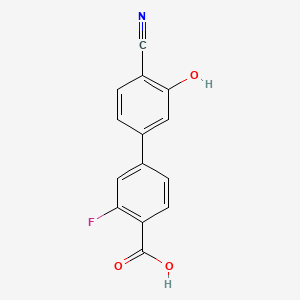
![5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B567416.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B567417.png)

![2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B567419.png)
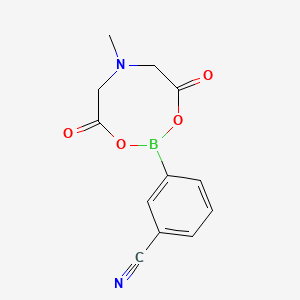
![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)
![3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567425.png)
